molecular formula C7H15NO5S B15436873 (2R)-2-Amino-7-sulfoheptanoic acid CAS No. 85685-92-3

(2R)-2-Amino-7-sulfoheptanoic acid

Cat. No.: B15436873
CAS No.: 85685-92-3
M. Wt: 225.27 g/mol
InChI Key: KJCWYZHOLYKFOH-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-7-sulfoheptanoic acid is a synthetic, non-proteinogenic amino acid derivative designed for advanced biochemical research. This chiral compound features a sulfonic acid group at the terminal carbon of its side chain, distinguishing it from canonical amino acids and making it a molecule of significant interest for probing biological systems. Its primary research applications are anticipated in enzymology and metabolic studies, where it may act as a substrate analog or inhibitor for enzymes that interact with long-chain amino acids or their metabolites, such as certain dehydrogenases or transaminases . The presence of the sulfonate group, which is ionized under physiological conditions, suggests potential for investigating enzyme active sites that recognize anionic moieties. Furthermore, in the field of chemical biology, this noncanonical amino acid could be explored for its potential incorporation into peptides or proteins via genetic code expansion techniques. Such incorporation aims to introduce novel chemical properties, like enhanced solubility or a negative charge, at specific sites to study protein structure, function, and interactions without the disruptive steric bulk of large protein tags . Researchers value this compound for its ability to serve as a precise chemical tool to modulate and understand complex biological processes. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

85685-92-3

Molecular Formula

C7H15NO5S

Molecular Weight

225.27 g/mol

IUPAC Name

(2R)-2-amino-7-sulfoheptanoic acid

InChI

InChI=1S/C7H15NO5S/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H,11,12,13)/t6-/m1/s1

InChI Key

KJCWYZHOLYKFOH-ZCFIWIBFSA-N

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCS(=O)(=O)O

Canonical SMILES

C(CCC(C(=O)O)N)CCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with (2R)-2-Amino-7-sulfoheptanoic acid:

Compound Name Molecular Formula Functional Groups Stereochemistry Molecular Weight (g/mol) Key Properties
This compound (Target) C₇H₁₅NO₅S* -NH₂ (C2), -SO₃H (C7) R at C2 ~209.26 (calculated) High acidity (pKa ~1 for -SO₃H), polar
(2R)-7-Amino-2-(sulfanylmethyl)heptanoic acid (DDW) C₈H₁₇NO₂S -NH₂ (C7), -CH₂SH (C2) R at C2 199.29 Moderate acidity (thiol pKa ~10), less polar
(2S)-2-Amino-7-sulfanylheptanoic acid (U2M) C₇H₁₅NO₂S -NH₂ (C2), -SH (C7) S at C2 177.26 Thiol reactivity, lower solubility

*Formula inferred from structural analysis.

Functional Group Analysis

  • Sulfonic Acid (-SO₃H) vs. Sulfanyl (-SH) : The target compound’s sulfonic acid group is strongly acidic (pKa ~1), enhancing water solubility and ionic interactions. In contrast, sulfanyl (thiol) groups in DDW and U2M are less acidic (pKa ~10) and more prone to oxidation or disulfide bond formation .
  • Amino Group Position: DDW features an amino group at C7, whereas the target and U2M have it at C2. This positional difference may influence hydrogen-bonding patterns and biological activity.

Stereochemical and Backbone Differences

  • Chirality: The target compound’s R-configuration at C2 contrasts with U2M’s S-configuration.
  • Backbone Length : DDW has an additional methyl group in its sulfanylmethyl substituent (C8 vs. C7 in the target), which may alter hydrophobicity and steric interactions .

Q & A

Q. What are the established methods for synthesizing (2R)-2-Amino-7-sulfoheptanoic acid, and how can enantiomeric purity be ensured?

Synthesis typically involves multi-step strategies with chiral resolution or asymmetric catalysis. For example, protecting-group chemistry (e.g., Fmoc or Boc groups) is critical to preserve stereochemistry during sulfonation and amino acid coupling steps. Enzymatic methods using aminotransferases or dehydrogenases can enhance enantioselectivity, as seen in analogous chiral amino acid syntheses . Enantiomeric purity is validated via chiral HPLC or circular dichroism spectroscopy.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in structural studies of related sulfanyl-methyl amino acids . Complementary methods include nuclear Overhauser effect (NOE) NMR experiments and chiral derivatization coupled with mass spectrometry .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

High-resolution mass spectrometry (HR-MS) and elemental analysis confirm molecular composition. Purity is assessed via reverse-phase HPLC with UV/Vis or evaporative light scattering detection. Sulfonic acid group presence is verified using FT-IR (stretching at ~1040 cm⁻¹ for S=O) and ¹H-NMR (chemical shifts for sulfonate protons at δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How does the sulfonic acid group in this compound influence its solubility and interaction with biological targets?

The sulfonic acid moiety enhances hydrophilicity, reducing passive membrane permeability but improving solubility in aqueous buffers (critical for in vitro assays). Computational docking studies suggest the sulfo group participates in ionic interactions with positively charged residues in enzyme active sites, as observed in sulfonamide-containing enzyme inhibitors .

Q. What in vitro or in vivo models are suitable for studying the neuroprotective or metabolic effects of this compound?

Neuroprotection can be evaluated in primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂ or Aβ oligomers). For metabolic studies, rodent models of insulin resistance or hyperlipidemia are appropriate. Dose-response experiments should include LC-MS/MS quantification of the compound in plasma and tissues to correlate exposure with effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, buffer composition) or impurity profiles. Rigorous batch-to-batch purity analysis (e.g., HPLC-MS) and standardized protocols (e.g., fixed incubation times) are essential. Meta-analyses of dose-response curves across studies can identify consistent trends .

Q. What computational chemistry approaches are effective in predicting the interaction between this compound and enzymatic targets?

Molecular dynamics (MD) simulations can model sulfonate group flexibility during binding. Quantum mechanics/molecular mechanics (QM/MM) methods are useful for studying reaction mechanisms, such as proton transfer in enzyme active sites. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

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